Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate
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Overview
Description
Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions .
Chemical Reactions Analysis
Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiophene derivatives, including Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate, have significant applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
The mechanism of action of Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate can be compared with other thiophene derivatives, such as suprofen and articaine . These compounds share a similar thiophene framework but differ in their substituents and pharmacological properties. For example, suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structure of this compound contributes to its specific applications and effects .
Properties
CAS No. |
208337-83-1 |
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Molecular Formula |
C11H16O4S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H16O4S/c1-2-15-11(14)10-6-5-9(16-10)4-3-8(13)7-12/h5-6,8,12-13H,2-4,7H2,1H3/t8-/m1/s1 |
InChI Key |
LPCMJARXPCVXIA-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(S1)CC[C@H](CO)O |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)CCC(CO)O |
Origin of Product |
United States |
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